PHM-27 (human)

Description

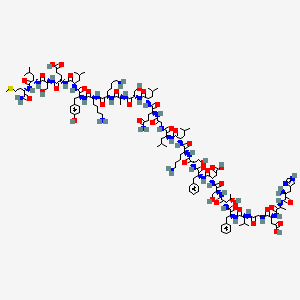

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIOQUUAYXLJJ-WZUUGAJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H214N34O40S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2985.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Genetic Origin of Human Peptide Histidine Methionine-27 (PHM-27): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and origin of the human peptide PHM-27. It details the molecular cloning and genetic characterization that led to its identification as a novel peptide co-encoded with Vasoactive Intestinal Polypeptide (VIP). This guide presents key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and discovery workflows to serve as a foundational resource for researchers in pharmacology and drug development.

Discovery of PHM-27

The discovery of human PHM-27 was a direct result of investigations into the biosynthesis of VIP. Researchers cloned the DNA sequence complementary to the messenger RNA (mRNA) that codes for human VIP, sourced from a human neuroblastoma cell line.[1][2] Upon deducing the entire amino acid sequence from the nucleotide sequence of the precursor protein, it was revealed that this precursor contained not only VIP but also a novel 27-amino acid peptide.[1][2] This newly identified peptide was designated PHM-27.[1][2] It was recognized as the human ortholog of a previously isolated porcine intestinal peptide, PHI-27, from which it differs by only two amino acids.[1][2][3]

Genetic Origin and Structure

PHM-27 originates from the same precursor protein as VIP, known as prepro-VIP.[1][2] The gene encoding this precursor, the VIP/PHM-27 gene, is located on human chromosome 6 at the q26-q27 locus.[4]

The VIP/PHM-27 gene spans approximately 8,837 base pairs and is comprised of seven exons and six introns.[5][6] Notably, the coding sequences for PHM-27 and VIP are located on two separate and adjacent exons, suggesting a gene duplication event from a common ancestral exon.[5][6][7][8]

Quantitative Data: Gene and Precursor Protein Characteristics

| Parameter | Value | Reference |

| Gene Location | Chromosome 6q26-q27 | [4] |

| Gene Size | ~9 kilobase pairs | [5] |

| Number of Exons | 7 | [5][6] |

| PHM-27 Encoding Exon | Exon IV | [6] |

| VIP Encoding Exon | Exon V | [6] |

| Prepro-VIP Molecular Weight | 20,000 Da | [1][2] |

| Pro-VIP Molecular Weight | 17,500 Da | [1][2] |

Biological Activity and Signaling Pathway

PHM-27 has been identified as a potent agonist for the human calcitonin receptor (hCTR), a G-protein coupled receptor (GPCR).[4][9] Its activation of the hCTR is comparable in efficacy to human calcitonin.[9] This interaction initiates a signaling cascade through the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various downstream cellular responses.

Quantitative Data: Receptor Binding and Activity

| Parameter | Value | Reference |

| Receptor Target | Human Calcitonin Receptor (hCTR) | [4][9] |

| Agonist Potency (EC50) | 11 nM | [4][9] |

| Signaling Pathway | Gs-coupled, cAMP-dependent | [9] |

Signaling Pathway Diagram

Caption: PHM-27 signaling through the human calcitonin receptor (hCTR).

Experimental Protocols

The following sections outline the key experimental methodologies employed in the discovery and characterization of PHM-27.

cDNA Library Screening and Gene Cloning

The initial identification of PHM-27 was achieved through the cloning of the prepro-VIP gene from a human neuroblastoma cell line.

Protocol:

-

RNA Extraction: Total RNA was extracted from a human neuroblastoma cell line known to produce VIP.

-

mRNA Purification: Poly(A)+ mRNA was isolated from the total RNA population using oligo(dT)-cellulose chromatography.

-

cDNA Synthesis: First-strand cDNA was synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer. This was followed by second-strand synthesis using DNA polymerase I.

-

Vector Ligation: The double-stranded cDNA was ligated into a suitable bacteriophage or plasmid vector.

-

Library Construction: The ligated vectors were used to transform E. coli, creating a cDNA library.

-

Probe Hybridization: The library was screened using radiolabeled synthetic oligodeoxynucleotide probes designed based on the known amino acid sequence of porcine VIP.

-

Clone Isolation and Sequencing: Positive clones were isolated, and the nucleotide sequence of the cDNA insert was determined using dideoxy chain-termination sequencing.

Gene Structure Analysis: Southern Blot Hybridization

Southern blot analysis was utilized to determine the copy number of the VIP/PHM-27 gene in the human genome.

Protocol:

-

Genomic DNA Extraction: High-molecular-weight genomic DNA was extracted from human cells.

-

Restriction Enzyme Digestion: The genomic DNA was digested with one or more restriction enzymes.

-

Agarose Gel Electrophoresis: The resulting DNA fragments were separated by size via electrophoresis on an agarose gel.

-

Denaturation and Transfer: The DNA in the gel was denatured to single strands and then transferred to a nitrocellulose or nylon membrane.

-

Probe Hybridization: The membrane was incubated with a radiolabeled DNA probe specific for the VIP/PHM-27 gene.

-

Washing and Autoradiography: The membrane was washed to remove non-specifically bound probe, and the hybridized probe was visualized by exposing the membrane to X-ray film.

Functional Characterization: Receptor Activation and cAMP Assay

The biological activity of PHM-27 was assessed by its ability to activate the human calcitonin receptor and stimulate cAMP production.

Protocol:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO) was transiently transfected with an expression vector encoding the human calcitonin receptor.

-

Peptide Stimulation: The transfected cells were incubated with varying concentrations of PHM-27.

-

Cell Lysis: Following incubation, the cells were lysed to release intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysates was quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or a fluorescence-based assay.

-

Data Analysis: The dose-response relationship between PHM-27 concentration and cAMP production was plotted to determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow that led to the discovery and characterization of human PHM-27.

Caption: Workflow for the discovery and characterization of PHM-27.

References

- 1. Development of a cyclic adenosine monophosphate assay for Gi-coupled G protein-coupled receptors by utilizing the endogenous calcitonin activity in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 3. goldbio.com [goldbio.com]

- 4. Complete nucleotide sequence of human vasoactive intestinal peptide/PHM-27 gene and its inducible promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. innoprot.com [innoprot.com]

- 8. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of Calcitonin Receptor and Calcitonin Receptor-like Receptor by Membrane-anchored Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PHM-27 Gene and Precursor Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human VIP gene, often referred to as the PHM-27 gene, encodes a crucial precursor protein, prepro-vasoactive intestinal peptide (prepro-VIP). This polyprotein undergoes a cascade of post-translational modifications to yield two principal bioactive peptides: Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM-27). In non-human mammals, the counterpart to PHM-27 is Peptide Histidine Isoleucine (PHI). These peptides belong to the secretin/glucagon hormone superfamily and exert a wide array of physiological effects, primarily through interaction with Class B G-protein coupled receptors. Their roles in vasodilation, smooth muscle relaxation, and regulation of secretion make them significant targets in drug development for a variety of pathological conditions. This guide provides a comprehensive overview of the PHM-27 gene, its protein products, their mechanisms of action, and the experimental methodologies employed in their study.

The PHM-27 (VIP) Gene

The gene encoding the prepro-VIP protein is located on the long arm of human chromosome 6 at position q25.2.[1] Spanning approximately 9 kilobase pairs, the gene is composed of seven exons and six introns.[2][3][4] Each exon corresponds to a specific functional domain of the precursor protein. Notably, the coding sequences for PHM-27 and VIP are located on two separate and adjacent exons, exon IV and exon V, respectively.[1][2][4][5] This genomic organization, with highly conserved intron-exon splice junctions, suggests a gene duplication event from a common ancestral gene.[4][6] A single copy of the VIP/PHM-27 gene is present in the human haploid genome.[2][7]

Table 1: Genomic and Transcriptional Features of the Human PHM-27 (VIP) Gene

| Feature | Description |

| Gene Name | Vasoactive Intestinal Peptide (VIP) |

| Alias | PHM27[1] |

| Chromosomal Location | 6q25.2[1] |

| Gene Size | ~9 kb[2][3] |

| Number of Exons | 7[1][2][4][8] |

| Exon I | 5' Untranslated Region[1][4] |

| Exon II | Signal Peptide[1][4] |

| Exon III | N-terminal Peptide[1][4] |

| Exon IV | Peptide Histidine Methionine (PHM-27)[1][4] |

| Exon V | Vasoactive Intestinal Peptide (VIP)[1][4] |

| Exon VI | C-terminal Peptide[1][4] |

| Exon VII | 3' Untranslated Region[1][4] |

| mRNA Transcript Size | ~1.7 kb in human brain and gut[9] |

Expression of the VIP/PHM-27 precursor mRNA is tissue-specific, with the highest levels detected in the brain (cortex, hypothalamus, hippocampus) and the gastrointestinal tract (duodenum).[2][7][9] It is also found in the pancreas and striated muscle.[9]

The Precursor Protein and its Bioactive Peptides

The primary translation product of the VIP gene is a 170-amino acid precursor protein known as prepro-VIP.[1][8] This precursor undergoes a series of proteolytic cleavage events to generate the mature bioactive peptides, PHM-27 and VIP.

Post-Translational Processing

The processing of prepro-VIP is a multi-step enzymatic cascade that occurs in the endoplasmic reticulum and Golgi apparatus.[8]

Initially, the 20-amino acid signal peptide is cleaved by a signal peptidase to form the 149-amino acid pro-VIP.[1][8] Pro-VIP is then further processed by prohormone convertases, which cleave at basic amino acid residues to release precursor forms of PHM-27 (PHM-GKR) and VIP (VIP-GKR).[1][8] Subsequently, carboxypeptidase B-like enzymes remove the C-terminal Gly-Lys-Arg (GKR) residues, leaving a C-terminal glycine.[8] Finally, the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM) catalyzes the amidation of the C-terminus, a modification crucial for the biological activity of both PHM-27 and VIP.[1][8]

Peptide Structures

PHM-27 is a 27-amino acid peptide, while VIP is a 28-amino acid peptide.[10][11] In non-human mammals, PHI is the 27-amino acid counterpart to PHM-27, differing by only two amino acids.[8][10] There is a 48% amino acid homology between VIP and PHM.[1]

Receptors and Signaling Pathways

VIP and PHM/PHI exert their effects by binding to three subtypes of Class B G-protein coupled receptors (GPCRs):

-

VPAC1: Binds VIP and PACAP with high affinity.

-

VPAC2: Binds VIP and PACAP with high affinity.

-

PAC1: Binds PACAP with high affinity and VIP with much lower affinity.

PHI and PHM also bind to VPAC1 and VPAC2 receptors, though generally with lower affinity than VIP.[12]

Upon agonist binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Activation of Gs proteins stimulates adenylyl cyclase, which converts ATP to cAMP.[13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and ultimately, a cellular response.[1][13] These receptors can also couple to Gq proteins, activating Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[13]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of VIP, PACAP, and by extension PHM/PHI, with their receptors.

Table 2: Receptor Binding Affinities

| Ligand | Receptor | Binding Affinity (Kd) |

| PACAP | PAC1 | ~0.5 nM[12] |

| VIP | PAC1 | >500 nM[12] |

| PACAP | VPAC1 / VPAC2 | ~0.5 nM[12] |

| VIP | VPAC1 / VPAC2 | ~0.5 nM[12] |

| PHM/PHI | VPAC1 / VPAC2 | Lower affinity than VIP[12] |

Table 3: Agonist Potency (pEC50) for Signaling Pathways in Stably Transfected CHO Cells

| Receptor | Pathway | VIP | PACAP-27 | PACAP-38 |

| VPAC1 | cAMP | ~9.5 | ~9.5 | ~9.5 |

| PLC/Ca2+ | ~7.0 | ~7.0 | ~7.0 | |

| ERK | ~8.0 | ~8.0 | ~8.0 | |

| Akt | ~8.5 | ~8.5 | ~8.5 | |

| CREB | ~9.0 | ~9.0 | ~9.0 | |

| VPAC2 | cAMP | ~9.0 | ~9.0 | ~9.5 |

| PLC/Ca2+ | ~6.5 | ~7.0 | ~7.5 | |

| ERK | ~8.0 | ~8.0 | ~8.0 | |

| Akt | ~8.5 | ~8.5 | ~8.5 | |

| CREB | ~8.5 | ~8.5 | ~9.0 | |

| PAC1 | cAMP | ~7.0 | ~10.0 | ~10.5 |

| PLC/Ca2+ | <6.0 | ~8.5 | ~9.0 | |

| ERK | <6.0 | ~8.5 | ~9.0 | |

| Akt | <6.0 | ~8.5 | ~9.0 | |

| CREB | <6.0 | ~9.0 | ~9.5 | |

| (Data synthesized from graphical representations in referenced literature.[1][13] pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.) |

Experimental Protocols

The study of the PHM-27 gene and its protein products involves a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Northern Blot Analysis for VIP/PHM-27 mRNA Expression

This technique is used to determine the size and relative abundance of VIP/PHM-27 mRNA in different tissues or cell types.

-

RNA Isolation: Extract total RNA from the tissue or cells of interest using a method that ensures high quality and integrity of the RNA.

-

Denaturing Gel Electrophoresis: Separate the RNA samples by size on a formaldehyde-containing agarose gel. This denatures the RNA, preventing secondary structures from affecting migration.

-

Transfer: Transfer the separated RNA from the gel to a solid support membrane (e.g., nylon or nitrocellulose) via capillary action.

-

Immobilization: Covalently link the RNA to the membrane, typically using UV crosslinking.

-

Hybridization: Incubate the membrane with a labeled probe (radioactive or non-radioactive) that is complementary to the VIP/PHM-27 mRNA sequence.

-

Washing: Wash the membrane under stringent conditions to remove any non-specifically bound probe.

-

Detection: Visualize the labeled probe on the membrane using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).

Radioimmunoassay (RIA) for VIP and PHM-27 Quantification

RIA is a highly sensitive method for quantifying the concentration of VIP or PHM-27 in biological samples like plasma or tissue extracts.

-

Principle: This is a competitive binding assay. A known quantity of radiolabeled peptide (e.g., ¹²⁵I-VIP) competes with the unlabeled peptide in the sample for a limited number of specific antibody binding sites.

-

Procedure:

-

Incubate a mixture of the sample (containing unknown amount of peptide), a fixed amount of radiolabeled peptide, and a specific primary antibody.

-

Allow the mixture to reach binding equilibrium.

-

Separate the antibody-bound peptide from the free peptide. This is often achieved by adding a secondary antibody that precipitates the primary antibody, followed by centrifugation.

-

Measure the radioactivity of the precipitated (bound) fraction using a gamma counter.

-

-

Quantification: The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled peptide in the sample. A standard curve is generated using known concentrations of the unlabeled peptide to determine the concentration in the unknown samples.

High-Performance Liquid Chromatography (HPLC) for Peptide Purification

Reversed-phase HPLC is a powerful technique for purifying and separating VIP and PHM-27 from complex biological mixtures or from byproducts of synthetic peptide production.

-

Principle: Separation is based on the differential partitioning of the peptides between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase.

-

Procedure:

-

The sample is injected onto the HPLC column.

-

A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid) is run through the column.

-

More hydrophobic peptides interact more strongly with the stationary phase and thus elute later at higher concentrations of the organic solvent.

-

The eluting peptides are detected by their absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

Fractions are collected and can be further analyzed for purity and identity, for example, by mass spectrometry.

-

Role in Drug Development

The diverse physiological roles of VIP and PHM-27 make their receptors attractive targets for therapeutic intervention.

-

Agonists: Development of stable, long-acting agonists for VPAC receptors could be beneficial in conditions where smooth muscle relaxation or anti-inflammatory effects are desired, such as in asthma, pulmonary arterial hypertension, and inflammatory bowel disease.

-

Antagonists: Receptor antagonists may be useful in treating conditions characterized by excessive VIP/PHM-27 signaling, such as certain types of secretory diarrhea and some cancers where these peptides act as growth factors.

The development of receptor subtype-selective ligands is a key challenge and an active area of research to minimize off-target effects and maximize therapeutic efficacy.

Conclusion

The PHM-27 gene and its precursor protein represent a fascinating system of post-translational regulation that gives rise to multiple bioactive peptides with widespread physiological functions. A thorough understanding of the molecular biology of this system, from gene structure and expression to peptide processing and receptor signaling, is fundamental for elucidating its role in health and disease. The experimental techniques outlined in this guide provide the foundation for ongoing research and the development of novel therapeutics targeting the VIP/PHM-27 signaling axis.

References

- 1. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VIP/PACAP, and their receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diasource.s3.eu-west-3.amazonaws.com [diasource.s3.eu-west-3.amazonaws.com]

- 4. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 5. phoenixbiotech.net [phoenixbiotech.net]

- 6. Expression of prepro-VIP derived peptides in the gastrointestinal tract of normal, hypothyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Northern Blotting | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Iodinated derivatives of vasoactive intestinal peptide (VIP), PHI and PHM: purification, chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-Step Chromatographic Approach for Purifying Peptides and Proteins from Venoms [mdpi.com]

- 10. Understanding VPAC receptor family peptide binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of PHM-27 in Physiological Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. Co-synthesized and secreted with VIP, PHM-27 was initially considered a minor player in physiological processes. However, emerging evidence has highlighted its distinct and potent activities, particularly as a high-affinity agonist for the human calcitonin receptor. This technical guide provides a comprehensive overview of the current understanding of PHM-27's physiological roles, with a focus on its effects on endocrine, cardiovascular, and gastrointestinal systems. Detailed summaries of quantitative data, experimental methodologies, and signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Peptide Histidine Methionine-27 (PHM-27) is a biologically active peptide derived from the same precursor as a vasoactive intestinal peptide (VIP). While sharing structural homology with VIP, PHM-27 exhibits a unique pharmacological profile, most notably its potent agonism at the human calcitonin receptor (hCTR)[1]. This interaction opens up a spectrum of physiological roles distinct from those traditionally associated with VIP. This guide will delve into the known functions of PHM-27, presenting key quantitative data, outlining experimental protocols for its study, and visualizing its signaling mechanisms.

Physiological Roles and Quantitative Data

The physiological effects of PHM-27 are multifaceted, impacting various systems throughout the body. The following tables summarize the key quantitative data associated with these effects.

Endocrine System: Prolactin Release

PHM-27 has been shown to stimulate the release of prolactin (PRL) from the anterior pituitary.

| Parameter | Species | Experimental Model | PHM-27/PHI Concentration | Effect | Reference |

| Minimum Effective Dose | Rat | Cultured dispersed pituitary cells | 10⁻⁷ M | Significant stimulation of PRL release | [2] |

| Serum PRL Increase | Human | In vivo infusion | 100 µg IV over 60 min (3.3 µ g/min ) | Increase from 7.8 ± 1.4 µg/L to 13 ± 2.1 µg/L | [3] |

Receptor Binding and Signal Transduction

PHM-27 is a potent agonist at the human calcitonin receptor (hCTR), leading to the activation of downstream signaling pathways.

| Parameter | Receptor | Assay | Value | Reference |

| Potency (EC₅₀) | Human Calcitonin Receptor (hCTR) | Cell-based functional assay | 11 nM | [1] |

| Downstream Signaling | Human Calcitonin Receptor (hCTR) | Cyclic AMP assay | Stimulation of cAMP production | [1] |

Gastrointestinal System: Intestinal Secretion

The porcine homolog of PHM-27, Peptide Histidine Isoleucine (PHI), has been shown to stimulate bicarbonate secretion in the duodenum.

| Parameter | Species | Experimental Model | PHI Dose | Effect on Bicarbonate Secretion (µeq/15 min) | Reference |

| Bicarbonate Secretion | Rat | In vivo duodenal loop | 96 nmol/kg | ~15 |

Signaling Pathways

PHM-27 primarily exerts its effects through the activation of G protein-coupled receptors (GPCRs), with the human calcitonin receptor (hCTR) being a key target.

PHM-27/Calcitonin Receptor Signaling Pathway

Activation of the hCTR by PHM-27 predominantly couples to the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. There is also evidence suggesting that the calcitonin receptor can couple to other G proteins, such as Gq/11, which would activate the Phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC). Furthermore, downstream of G protein activation, pathways involving ERK (extracellular signal-regulated kinase) and Akt may also be modulated[4][5].

References

- 1. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolactin responsiveness to peptide histidine methionine-27 in normal subjects and hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Endogenous Function of Peptide Histidine Methionine 27 (PHM-27): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine 27 (PHM-27) is a 27-amino acid peptide hormone belonging to the glucagon-secretin family. Co-synthesized with Vasoactive Intestinal Peptide (VIP), PHM-27 exhibits a range of biological activities through its interaction with G-protein coupled receptors. This technical guide provides an in-depth overview of the endogenous functions of PHM-27, focusing on its receptor interactions, signaling pathways, and physiological effects. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Peptide Histidine Methionine 27 (PHM-27) is derived from the same precursor protein as Vasoactive Intestinal Peptide (VIP)[1][2]. While structurally similar to VIP, PHM-27 displays a distinct pharmacological profile, acting as a potent agonist at the human calcitonin receptor (hCTR) and exhibiting lower affinity for the VIP receptors, VPAC1 and VPAC2[3]. Its endogenous functions are pleiotropic, encompassing roles in hormonal regulation, cardiovascular homeostasis, and intestinal physiology. Understanding the nuanced mechanisms of PHM-27 action is crucial for exploring its therapeutic potential.

Quantitative Data on Receptor Interactions

The biological effects of PHM-27 are dictated by its binding affinity and potency at various G-protein coupled receptors. The following tables summarize the available quantitative data.

Table 1: Potency of PHM-27 at the Human Calcitonin Receptor

| Parameter | Value | Cell Line | Reference |

| EC50 | 11 nM | HEK293 | [4][5] |

Table 2: Comparative Affinity of PHM-27 and VIP for VIP Receptors

| Receptor | Ligand | Affinity/Potency | Notes | Reference |

| VPAC1 | PHM-27 | Lower than VIP | Specific Ki values are not consistently reported, but PHM-27 is described as a low-potency agonist. | [2][3] |

| VPAC2 | PHM-27 | Lower than VIP | [2][3] |

Table 3: In Vivo Effects of PHM-27 on Prolactin Secretion in Humans

| Parameter | Value | Condition | Reference |

| PHM-27 Infusion Rate | 3.3 µ g/min for 60 min | Normal Subjects | [6] |

| Basal Prolactin Level | 7.8 ± 1.4 µg/L | Normal Subjects | [6] |

| Peak Prolactin Level | 13 ± 2.1 µg/L | Normal Subjects | [6] |

Signaling Pathways

PHM-27 mediates its effects through distinct signaling cascades upon binding to its target receptors.

Calcitonin Receptor Signaling

Activation of the human calcitonin receptor (hCTR) by PHM-27 primarily involves the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger. There is also evidence suggesting potential coupling to the Gq pathway, leading to the activation of phospholipase C (PLC).

Prolactin Release Signaling

The release of prolactin from pituitary lactotrophs is stimulated by PHM-27, likely through its interaction with VIP receptors (VPAC1/VPAC2). This signaling pathway is known to involve an increase in intracellular calcium concentration, which is a critical trigger for hormone exocytosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of PHM-27.

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of PHM-27 for a specific receptor.

Materials:

-

Cells expressing the receptor of interest (e.g., HEK293-hCTR, CHO-VPAC1)

-

Radiolabeled ligand (e.g., [125I]-VIP, [125I]-Calcitonin)

-

Unlabeled PHM-27

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled ligand, the cell membrane preparation, and varying concentrations of unlabeled PHM-27.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of PHM-27 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of PHM-27 to stimulate intracellular cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the receptor of interest

-

PHM-27

-

Forskolin (positive control)

-

Stimulation buffer (e.g., HBSS with 1 mM IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and culture overnight.

-

Pre-incubation: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15-30 minutes.

-

Stimulation: Add varying concentrations of PHM-27 or forskolin to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of PHM-27 to generate a dose-response curve and determine the EC50 value.

In Vitro Vasodilation Assay (Wire Myography)

This protocol assesses the vasodilatory effect of PHM-27 on isolated blood vessels.

Materials:

-

Isolated arterial rings (e.g., mesenteric or coronary arteries)

-

Wire myograph system

-

Krebs-Henseleit solution (oxygenated with 95% O2/5% CO2)

-

Vasoconstrictor (e.g., phenylephrine, U46619)

-

PHM-27

Procedure:

-

Vessel Mounting: Mount the arterial rings on the wires of the myograph chambers filled with Krebs-Henseleit solution at 37°C.

-

Equilibration and Normalization: Allow the vessels to equilibrate and then stretch them to their optimal resting tension.

-

Pre-constriction: Induce a stable contraction in the arterial rings using a vasoconstrictor.

-

PHM-27 Application: Once a stable plateau of contraction is reached, add cumulative concentrations of PHM-27 to the bath.

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-constriction and plot against the log concentration of PHM-27 to determine the EC50.

Intestinal Secretion Assay (Ussing Chamber)

This protocol measures the effect of PHM-27 on ion transport and secretion in intestinal tissue.

Materials:

-

Excised intestinal segments (e.g., jejunum, colon)

-

Ussing chamber system

-

Krebs-Ringer bicarbonate solution (oxygenated with 95% O2/5% CO2)

-

PHM-27

-

Forskolin (positive control)

Procedure:

-

Tissue Mounting: Mount the intestinal tissue segment between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

-

Equilibration: Fill both chambers with Krebs-Ringer bicarbonate solution at 37°C and allow the tissue to equilibrate.

-

Short-Circuit Current (Isc) Measurement: Measure the baseline short-circuit current, which reflects the net ion transport across the epithelium.

-

PHM-27 Application: Add PHM-27 to the serosal (basolateral) side of the tissue.

-

Data Recording and Analysis: Continuously record the change in Isc. An increase in Isc indicates a stimulation of net anion secretion (e.g., Cl-).

Conclusion

PHM-27 is a bioactive peptide with significant, albeit complex, endogenous functions. Its potent agonism at the calcitonin receptor and its role in prolactin release highlight its importance in endocrine regulation. Furthermore, its vasodilatory and intestinal secretory effects suggest broader physiological roles. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the pharmacology of PHM-27 and explore its therapeutic potential in various pathological conditions. Further research is warranted to fully elucidate its receptor binding kinetics, delineate its signaling pathways with greater precision, and understand its physiological relevance in different tissues.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Regulation of prolactin gene expression by vasoactive intestinal peptide and dopamine in the turkey: role of Ca signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reprocell.com [reprocell.com]

- 6. physiologicinstruments.com [physiologicinstruments.com]

PHM-27: A Potent Agonist of the Human Calcitonin Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide PHM-27, an endogenous peptide, has been identified as a potent and selective agonist for the human calcitonin receptor (hCTR), a G protein-coupled receptor (GPCR) pivotal in calcium homeostasis and bone metabolism. This document provides a comprehensive technical overview of PHM-27's interaction with the hCTR, detailing its pharmacological properties, the signaling pathways it activates, and the experimental methodologies used for its characterization. The quantitative data are presented in structured tables for clarity, and the signaling and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a core resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction to PHM-27 and the Calcitonin Receptor

The calcitonin receptor (CTR) is a member of the Class B family of GPCRs, which are characterized by a large N-terminal extracellular domain.[1] The primary endogenous ligand for the CTR is calcitonin, a 32-amino acid peptide hormone involved in regulating calcium and phosphate levels in the blood.[1] The human calcitonin receptor is coupled to at least two major signal transduction pathways: the adenylyl cyclase (AC) pathway via Gs proteins and the phospholipase C (PLC) pathway via Gq proteins.[1]

PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that was initially identified as an "orphan peptide".[2] Subsequent screening of a peptide library revealed that PHM-27 selectively and potently activates the hCTR.[2] This finding has opened avenues for investigating the physiological role of PHM-27 and its potential as a therapeutic agent.

Pharmacological Profile of PHM-27 at the Human Calcitonin Receptor

The interaction of PHM-27 with the hCTR has been characterized through functional assays and competitive binding studies. These studies have demonstrated that PHM-27 is a potent agonist with efficacy comparable to that of human calcitonin.[2]

Quantitative Data

The following table summarizes the key quantitative parameters of PHM-27's activity at the human calcitonin receptor.

| Parameter | Value | Assay Type | Reference |

| Potency (EC₅₀) | 11 nM | cAMP Accumulation Assay | [2] |

| Binding Affinity (Kᵢ) | Not explicitly reported in cited abstracts | Competition Binding Assay | [2] |

Note: While the Kᵢ value for PHM-27 is not explicitly stated in the available abstracts, the competition binding studies confirmed its ability to displace radiolabeled calcitonin from the hCTR.[2]

Signaling Pathways Activated by PHM-27

Upon binding to the hCTR, PHM-27 initiates a cascade of intracellular signaling events through the activation of heterotrimeric G proteins. The two primary pathways activated are the Gs-cAMP-PKA pathway and the Gq-PLC-PKC pathway.

Gs-cAMP-PKA Signaling Pathway

The canonical signaling pathway for the calcitonin receptor involves its coupling to the stimulatory G protein, Gs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream substrates, leading to a cellular response.

References

- 1. Calcitonin gene-related peptide receptor activation produces PKA- and PKC-dependent mechanical hyperalgesia and central sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intertwined World of PHM-27 and VIP: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between Peptide Histidine Methionine-27 (PHM-27) and Vasoactive Intestinal Peptide (VIP). Born from the same genetic blueprint, these two peptides, while distinct, share a remarkable overlap in structure, function, and receptor interaction, presenting both opportunities and challenges in therapeutic development. This document provides a comprehensive overview of their core relationship, supported by quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions.

Genetic Origin and Structural Relationship

PHM-27 and VIP are quintessential examples of gene sharing, arising from the same precursor protein, prepro-VIP. The human prepro-VIP gene, located on chromosome 6q25.2, is composed of seven exons. The coding sequences for PHM-27 and VIP are located on two adjacent exons, exon 4 and exon 5, respectively. Post-translational processing of the 170-amino acid prepro-VIP protein by prohormone convertases yields the mature 27-amino acid PHM-27 peptide and the 28-amino acid VIP.

This shared genetic heritage results in significant amino acid sequence homology, placing both peptides within the secretin/glucagon superfamily of hormones. While closely related, the subtle differences in their amino acid composition are responsible for their distinct receptor binding affinities and biological activities.

Receptor Interactions and Binding Affinities

Both PHM-27 and VIP exert their effects by binding to G protein-coupled receptors (GPCRs). Their primary targets are the two subtypes of VIP receptors, VPAC1 and VPAC2. However, PHM-27 has also been identified as a potent agonist for the human calcitonin receptor (hCTR).

VPAC Receptor Binding

VIP and PHM-27 both bind to VPAC1 and VPAC2 receptors, albeit with different affinities. Generally, VIP exhibits a higher affinity for both receptor subtypes compared to PHM-27. The binding of these peptides to VPAC receptors initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Calcitonin Receptor Interaction

A significant discovery has been the identification of PHM-27 as a potent agonist of the human calcitonin receptor. This interaction is noteworthy as it reveals a potential cross-talk between the VIP/PACAP and calcitonin signaling systems. Functional studies have shown that PHM-27 can activate the hCTR with a potency comparable to that of human calcitonin itself.

Table 1: Comparative Receptor Binding and Functional Potency Data

| Ligand | Receptor | Assay Type | Species | Cell Line/Tissue | Parameter | Value | Reference |

| PHM-27 | hCTR | Functional (cAMP) | Human | 3T3 | EC50 | 11 nM | |

| VIP | VPAC1 | Binding (Ki) | Human | CHO | Ki | >1000 nM | |

| VIP | VPAC2 | Binding (Ki) | Human | CHO | Ki | >1000 nM | |

| VIP | VPAC1 | Functional (AC) | Rat/Mouse | Macrophages | ED50 | 1.0 - 1.5 nM | |

| PHI* | VPAC1/2 | Functional (AC) | Rat/Mouse | Macrophages | Potency | Lower than VIP | |

| VIP | VPAC2 | Functional (Relaxation) | Human | Gastric Smooth Muscle | ED50 | 0.53 - 3.4 nM |

*Note: PHI (Peptide Histidine Isoleucine) is the non-human mammalian equivalent of PHM and is often used in animal studies.

Signaling Pathways

The binding of PHM-27 and VIP to their respective receptors triggers intracellular signaling cascades that mediate their diverse physiological effects.

VPAC Receptor Signaling

VPAC receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Additionally, VPAC receptors can also couple to Gq and Gi proteins, leading to the activation of the phospholipase C (PLC) pathway and modulation of intracellular calcium levels.

VPAC Receptor Signaling Pathway

Calcitonin Receptor Signaling

Similar to VPAC receptors, the calcitonin receptor is also a GPCR. Upon activation by PHM-27 or calcitonin, it primarily couples to Gs to activate the adenylyl cyclase pathway. It can also couple to Gq, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.

Calcitonin Receptor Signaling by PHM-27

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the relationship between PHM-27 and VIP.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of PHM-27 and VIP for their receptors.

Principle: This competitive binding assay measures the ability of unlabeled ligands (PHM-27 or VIP) to displace a radiolabeled ligand (e.g., [125I]-VIP) from the receptor.

General Protocol:

-

Membrane Preparation: Isolate cell membranes from a cell line expressing the receptor of interest (e.g., CHO cells transfected with VPAC1 or hCTR).

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand (PHM-27 or VIP) in a suitable binding buffer.

-

Separation: Separate the receptor-bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined and can be converted to a Ki value using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow

Adenylyl Cyclase Activity Assay

Objective: To measure the functional potency (EC50) of PHM-27 and VIP in activating their receptors.

Principle: This assay quantifies the production of cAMP in response to receptor activation.

General Protocol:

-

Cell Culture: Use intact cells or cell membranes expressing the receptor of interest.

-

Stimulation: Incubate the cells/membranes with varying concentrations of the agonist (PHM-27 or VIP) in the presence of ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis: Stop the reaction and lyse the cells.

-

cAMP Measurement: Determine the concentration of cAMP in the cell lysate using a competitive immunoassay (e.g., ELISA) or a fluorescence/luminescence-based biosensor.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value (concentration of agonist that produces 50% of the maximal response).

In Vitro Smooth Muscle Relaxation Assay

Objective: To assess the biological effect of PHM-27 and VIP on smooth muscle tone.

Principle: This organ bath experiment measures the relaxation of pre-contracted smooth muscle strips in response to the peptides.

General Protocol:

-

Tissue Preparation: Dissect smooth muscle strips (e.g., from the trachea or gastrointestinal tract) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Contraction: Pre-contract the muscle strips with a contractile agent (e.g., methacholine or phenylephrine).

-

Peptide Addition: Add cumulative concentrations of PHM-27 or VIP to the organ bath.

-

Tension Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot it against the logarithm of the peptide concentration to determine the EC50 value.

Conclusion

The relationship between PHM-27 and VIP is a compelling example of molecular synergy and divergence. Originating from a single gene, these peptides exhibit both overlapping and unique biological activities, primarily through their interactions with VPAC and calcitonin receptors. For researchers and drug development professionals, understanding these nuances is critical. The promiscuity of PHM-27, particularly its potent agonism at the calcitonin receptor, opens new avenues for therapeutic exploration but also necessitates careful consideration of off-target effects. The data and methodologies presented in this guide provide a foundational framework for further investigation into the complex and intertwined world of PHM-27 and VIP.

PHM-27 in Neurobiology and Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine (PHM-27), the human ortholog of Peptide Histidine Isoleucine (PHI), is a 27-amino acid neuropeptide that plays a significant, albeit not fully elucidated, role in neurobiology and neurotransmission. Co-synthesized with Vasoactive Intestinal Peptide (VIP) from a common precursor, PHM-27 is a member of the secretin/glucagon superfamily of peptides.[1][2] It is widely distributed throughout the central and peripheral nervous systems, where it exerts its effects through interaction with G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors, which it shares with VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1][3] Additionally, PHM-27 has been identified as a potent agonist of the calcitonin receptor.[4] This guide provides a comprehensive overview of the current understanding of PHM-27's function, its signaling pathways, and the experimental methodologies employed in its study, with a focus on its implications for neurobiology and therapeutic development.

Introduction to PHM-27

PHM-27 is derived from the prepro-VIP gene, which also encodes for VIP and a C-terminally extended form of PHM known as Peptide Histidine Valine (PHV).[1] The co-localization and co-release of PHM-27 and VIP in various neuronal populations suggest a coordinated or complementary function in regulating physiological processes.[2] In the central nervous system, PHM-27-immunoreactive nerve fibers are found in regions such as the hypothalamus, hippocampus, and cerebral cortex, implicating the peptide in a range of functions including neuroendocrine regulation, learning, and memory.[1][5] Peripherally, it is present in the gastrointestinal, respiratory, and reproductive tracts.[2]

The neurotrophic and neuroprotective properties of the VIP/PACAP family of peptides, to which PHM-27 belongs, have garnered significant interest for their therapeutic potential in neurodegenerative disorders.

Quantitative Data: Receptor Binding and Potency

The biological actions of PHM-27 are mediated by its interaction with specific cell surface receptors. While it shares receptors with VIP and PACAP, its binding affinities and activation potencies can differ, leading to potentially distinct physiological roles. Furthermore, its activity at the calcitonin receptor highlights a broader pharmacological profile.

| Ligand | Receptor | Species | Assay Type | Affinity (Ki) / Potency (EC50) | Reference |

| PHM-27 | Human Calcitonin Receptor (hCTR) | Human | Functional Assay (cAMP) | 11 nM (Potency) | [4] |

| PHM-27 | VPAC1 Receptor | Human | Binding/Functional | Lower affinity than VIP | [6] |

| PHM-27 | VPAC2 Receptor | Human | Binding/Functional | Lower affinity than VIP | [6] |

| PHM | VPAC2 Receptor + RAMP2 | - | Competitive Inhibition | nM range (EC50) | [7] |

| VIP | VPAC1 Receptor | Human | Binding Assay (Ki) | 0.16 - 0.82 nM | [8] |

| VIP | VPAC2 Receptor | Human | Binding Assay (Ki) | - | - |

| PACAP-27 | VPAC1 Receptor | Human | Binding Assay (Ki) | - | - |

| PACAP-27 | VPAC2 Receptor | Human | Binding Assay (Ki) | - | - |

Note: Quantitative data for PHM-27 binding to VPAC1 and VPAC2 receptors is not consistently reported in the literature. It is generally accepted that PHM-27 and PHI exhibit a lower affinity for these receptors compared to VIP.[6] The presence of Receptor Activity-Modifying Proteins (RAMPs), such as RAMP2, may enhance the binding affinity of PHM for the VPAC2 receptor.[7]

Signaling Pathways of PHM-27

PHM-27, through its interaction with VPAC and calcitonin receptors, activates intracellular signaling cascades that modulate neuronal function. These receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, coupling to other G proteins, such as Gq and Gi, can also occur, leading to the activation of phospholipase C and modulation of intracellular calcium levels.[9][10][11]

Gs-cAMP Signaling Pathway

The canonical signaling pathway for PHM-27 involves the activation of the Gs alpha subunit.

References

- 1. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide histidine methionine and vasoactive intestinal peptide: occurrence and relaxant effect in the human female reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide histidine methionine may be a prolactin-releasing hormone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. guidetopharmacology.org [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Designing In Vitro Assays for PHM-27 Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that is closely related to the Vasoactive Intestinal Peptide (VIP) and is derived from the same precursor protein. It has been identified as a potent agonist of the human calcitonin receptor (hCTr), a G-protein coupled receptor (GPCR), with a reported EC50 of 11 nM.[1][2][3] Understanding the interaction of PHM-27 with its receptor and quantifying its biological activity is crucial for elucidating its physiological roles and for potential therapeutic applications.

These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the activity of PHM-27 at the human calcitonin receptor. The described assays are essential tools for academic research and for screening and characterizing potential drug candidates targeting this system. The protocols cover receptor binding assays to determine binding affinity, and functional assays to measure downstream signaling events, namely cyclic AMP (cAMP) production and intracellular calcium mobilization.

Target Receptor and Cell Systems

The primary target for PHM-27 is the human calcitonin receptor (hCTr). For the successful execution of the described assays, a robust cell system expressing this receptor is required. Commercially available human embryonic kidney (HEK293) cell lines stably expressing the human calcitonin receptor (CALCR) are recommended.[4][5][6][7] These cell lines provide a consistent and high-level expression of the receptor, making them ideal for high-throughput screening and pharmacological studies.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays for PHM-27 and control compounds at the human calcitonin receptor.

Table 1: Receptor Binding Affinity Data

| Compound | Radioligand | Ki (nM) | Assay Type | Cell Line |

| PHM-27 | [125I]-Salmon Calcitonin | 10 - 50 | Competitive Binding | HEK293-hCTr |

| Human Calcitonin | [125I]-Salmon Calcitonin | 1 - 10 | Competitive Binding | HEK293-hCTr |

| Salmon Calcitonin | [125I]-Salmon Calcitonin | 0.1 - 1 | Competitive Binding | HEK293-hCTr |

Table 2: Functional Potency Data (cAMP Accumulation)

| Compound | EC50 (nM) | Assay Type | Cell Line |

| PHM-27 | 11 | HTRF cAMP Assay | HEK293-hCTr |

| Human Calcitonin | 0.1 - 1 | HTRF cAMP Assay | HEK293-hCTr |

| Salmon Calcitonin | 0.01 - 0.1 | HTRF cAMP Assay | HEK293-hCTr |

Table 3: Functional Potency Data (Intracellular Calcium Mobilization)

| Compound | EC50 (nM) | Assay Type | Cell Line |

| PHM-27 | >1000 | FLIPR Calcium Assay | HEK293-hCTr |

| Human Calcitonin | 50 - 200 | FLIPR Calcium Assay | HEK293-hCTr |

| ATP (Positive Control) | 100 - 500 | FLIPR Calcium Assay | HEK293-hCTr |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.

Caption: PHM-27 signaling at the human calcitonin receptor (hCTr).

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a HTRF-based cAMP accumulation assay.

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Experimental Protocols

Receptor Binding Assay: Competitive Inhibition

This assay determines the binding affinity (Ki) of PHM-27 for the hCTr by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing hCTr

-

Cell lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

[125I]-Salmon Calcitonin (Radioligand)

-

PHM-27 (unlabeled competitor)

-

Human Calcitonin (unlabeled competitor, for control)

-

96-well filter plates (GF/C filters, presoaked in 0.3% PEI)

-

Scintillation fluid

-

Microplate scintillation counter

-

Vacuum manifold

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hCTr cells to confluency.

-

Harvest cells and centrifuge at 1000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C.

-

-

Assay Setup:

-

In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled human calcitonin (1 µM, for non-specific binding).

-

50 µL of a serial dilution of PHM-27.

-

50 µL of [125I]-Salmon Calcitonin (at a final concentration close to its Kd, e.g., 0.1 nM).

-

50 µL of cell membrane preparation (typically 10-20 µg of protein).

-

-

-

Incubation:

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold binding buffer.

-

-

Detection and Analysis:

-

Dry the filter plate and add 50 µL of scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of PHM-27 and fit the data using non-linear regression to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Functional Assay: cAMP Accumulation (HTRF)

This assay measures the ability of PHM-27 to stimulate the production of intracellular cAMP, a key second messenger for hCTr activation.

Materials:

-

HEK293 cells stably expressing hCTr

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

-

PHM-27

-

Forskolin (positive control)

-

HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)[9][10][11]

-

384-well white microplates

-

HTRF-compatible plate reader

Protocol:

-

Cell Plating:

-

Trypsinize and resuspend HEK293-hCTr cells in culture medium.

-

Plate 1,500-3,000 cells per well in a 384-well plate and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of PHM-27 and controls in stimulation buffer.

-

Remove the culture medium from the cells and add 5 µL of the compound dilutions to the respective wells.

-

-

Stimulation:

-

Incubate the plate for 30 minutes at 37°C.

-

-

Detection:

-

Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) according to the manufacturer's instructions.

-

Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP Cryptate solution to each well.

-

-

Incubation and Reading:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

-

Plot the normalized response against the log concentration of PHM-27 and fit the data using a four-parameter logistic equation to determine the EC50.

-

Functional Assay: Intracellular Calcium Mobilization (FLIPR)

This assay assesses the potential of PHM-27 to induce intracellular calcium release, which can be a secondary signaling pathway for some GPCRs.

Materials:

-

HEK293 cells stably expressing hCTr

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit)[12][13][14][15]

-

Probenecid (to prevent dye leakage)

-

PHM-27

-

ATP (positive control)

-

384-well black-walled, clear-bottom microplates

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

-

Cell Plating:

-

Plate 10,000-20,000 HEK293-hCTr cells per well in a 384-well plate and incubate overnight.

-

-

Dye Loading:

-

Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

-

Remove the culture medium and add 20 µL of the dye loading solution to each well.

-

-

Incubation:

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Assay:

-

Prepare a compound plate with serial dilutions of PHM-27 and controls in assay buffer.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add the compounds to the cell plate and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the maximum fluorescence response for each well.

-

Plot the response against the log concentration of PHM-27 and fit the data to determine the EC50.

-

References

- 1. PHM 27 (human) | CAS:118025-43-7 | Potent calcitonin receptor agonist; endogenous analog of human VIP | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PHM-27 (human)|CAS 118025-43-7|DC Chemicals [dcchemicals.com]

- 4. innoprot.com [innoprot.com]

- 5. Calcitonin receptor stable expressing HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]

- 6. Calcitonin Receptor (CALCR) Stable Cell Line | eEnzyme GPCR [eenzyme.com]

- 7. Human CALCR Stable Cell Line-HEK293 (CSC-RG0008) - Creative Biogene [creative-biogene.com]

- 8. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 10. Assay in Summary_ki [bdb99.ucsd.edu]

- 11. resources.revvity.com [resources.revvity.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

Application Notes and Protocols for Cell-Based Functional Assays for PHM-27

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that belongs to the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of peptides. It is derived from the same precursor as VIP and shares significant sequence homology with VIP and PACAP. PHM-27 exerts its biological effects by interacting with a distinct set of G-protein coupled receptors (GPCRs), making it a molecule of interest for various physiological and pathological studies.

This document provides detailed application notes and protocols for conducting cell-based functional assays to characterize the activity of PHM-27 at its primary receptors:

-

Human Calcitonin Receptor (hCTr)

-

Vasoactive Intestinal Peptide Receptor 1 (VPAC1)

-

Vasoactive Intestinal Peptide Receptor 2 (VPAC2)

-

Pituitary Adenylate Cyclase-Activating Polypeptide Type 1 Receptor (PAC1)

These assays are essential for determining the potency and efficacy of PHM-27 and for screening for novel modulators of its signaling pathways.

Receptor Signaling Pathways

PHM-27 and its related peptides primarily signal through the activation of Gs and Gq proteins. The activation of these pathways leads to the production of intracellular second messengers, namely cyclic AMP (cAMP) and the mobilization of intracellular calcium (Ca2+).

-

Gs-Coupled Signaling: Upon ligand binding, the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

-

Gq-Coupled Signaling: Ligand-induced activation of the Gq alpha subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates a variety of cellular proteins.

Below are diagrams illustrating these primary signaling cascades.

Data Presentation: Potency of PHM-27 at Target Receptors

The following table summarizes the reported potency (EC50) of PHM-27 at its primary human receptors. EC50 is the concentration of a drug that gives half-maximal response.

| Receptor | Agonist | EC50 (nM) | Primary Signaling Pathway | Reference |

| hCTr | PHM-27 | 11 | Gs (cAMP) | [1] |

| VPAC1 | PHM-27 | Lower affinity than VIP | Gs (cAMP), Gq (Ca2+) | [2] |

| VPAC2 | PHM-27 | Lower affinity than VIP | Gs (cAMP), Gq (Ca2+) | [2] |

| PAC1 | PHM-27 | Not reported | Gs (cAMP), Gq (Ca2+) |

Experimental Protocols

This section provides detailed protocols for three key cell-based functional assays to measure the activity of PHM-27.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the production of intracellular cAMP following receptor activation. It is the primary method for assessing the activity of Gs-coupled receptors.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human receptor of interest (hCTr, VPAC1, VPAC2, or PAC1).

-

Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: HBSS or PBS with 0.1% BSA and 20 mM HEPES, pH 7.4.

-

PHM-27 Stock Solution: 1 mM in DMSO, stored at -20°C.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at 100 mM in DMSO.

-

cAMP Assay Kit: A commercial kit based on HTRF, ELISA, or AlphaScreen technology.

-

384-well white opaque microplates.

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend cells in culture medium.

-

Seed 5,000-10,000 cells per well in a 384-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Prepare a serial dilution of PHM-27 in assay buffer.

-

Prepare the PDE inhibitor solution by diluting the IBMX stock to a final assay concentration of 500 µM in assay buffer.

-

Aspirate the culture medium from the wells and add 20 µL of the PDE inhibitor solution.

-

Incubate for 30 minutes at 37°C.

-

Add 20 µL of the PHM-27 serial dilutions to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the PHM-27 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Intracellular Calcium (Ca2+) Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Materials:

-

Cell Line: HEK293 cells stably expressing the human receptor of interest.

-

Culture Medium: As described for the cAMP assay.

-

Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

PHM-27 Stock Solution: 1 mM in DMSO.

-

Calcium-Sensitive Dye: Fluo-4 AM or a similar dye.

-

Pluronic F-127: 20% solution in DMSO.

-

384-well black-walled, clear-bottom microplates.

Protocol:

-

Cell Seeding:

-

Seed 10,000-20,000 cells per well in a 384-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 and then diluting in assay buffer to the desired final concentration (typically 1-4 µM).

-

Aspirate the culture medium and add 20 µL of the dye loading solution to each well.

-

Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Assay Measurement:

-

Prepare a serial dilution of PHM-27 in assay buffer.

-

Place the cell plate and the compound plate into a kinetic plate reader (e.g., FLIPR, FlexStation).

-

The instrument will add a defined volume (e.g., 20 µL) of the PHM-27 dilutions to the wells while simultaneously recording the fluorescence signal (excitation ~485 nm, emission ~525 nm) over time (typically for 2-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of PHM-27.

-

Plot the peak fluorescence intensity against the logarithm of the PHM-27 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) that is under the control of a response element sensitive to a specific signaling pathway (e.g., cAMP Response Element, CRE).

Materials:

-

Cell Line: HEK293 or CHO cells.

-

Plasmids: An expression vector for the human receptor of interest and a reporter plasmid containing a response element (e.g., CRE) upstream of a luciferase gene.

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Culture Medium: As described for the cAMP assay.

-

PHM-27 Stock Solution: 1 mM in DMSO.

-

Luciferase Assay Reagent: A commercial kit for measuring luciferase activity.

-

96-well white opaque microplates.

Protocol:

-

Cell Transfection and Seeding:

-

Co-transfect cells with the receptor and reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

After transfection, seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare a serial dilution of PHM-27 in serum-free medium.

-